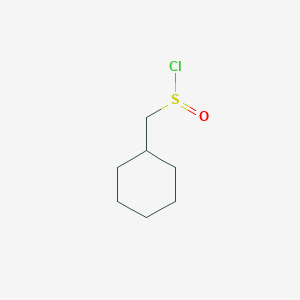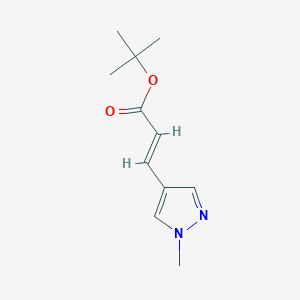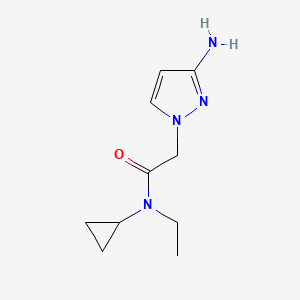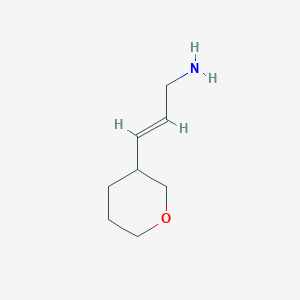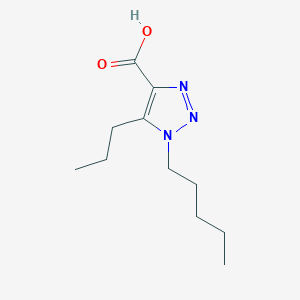
2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to a butyl chain, which is further connected to the imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole typically involves the following steps:
Imidazole Formation: The brominated intermediate is then reacted with 1-methylimidazole under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted imidazole, while oxidation can produce hydroxyl or carbonyl derivatives .
Aplicaciones Científicas De Investigación
2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways . The exact mechanism can vary depending on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-3-methylbutyl)-1-methyl-1h-imidazole: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluoro-3-methylbutyl)-1-methyl-1h-imidazole: Contains a fluorine atom instead of bromine.
2-(4-Iodo-3-methylbutyl)-1-methyl-1h-imidazole: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole imparts unique reactivity and binding properties compared to its halogen-substituted analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Propiedades
Fórmula molecular |
C9H15BrN2 |
|---|---|
Peso molecular |
231.13 g/mol |
Nombre IUPAC |
2-(4-bromo-3-methylbutyl)-1-methylimidazole |
InChI |
InChI=1S/C9H15BrN2/c1-8(7-10)3-4-9-11-5-6-12(9)2/h5-6,8H,3-4,7H2,1-2H3 |
Clave InChI |
XXJJYIIHOHQDPB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=NC=CN1C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



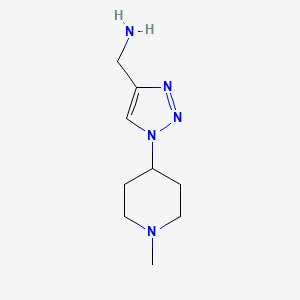
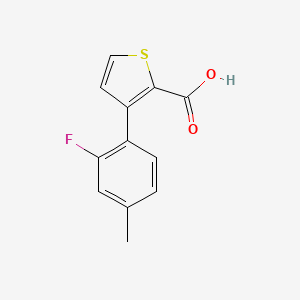
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid](/img/structure/B13634489.png)
